molecular formula C16H14N2 B5341190 4-methyl-N-phenyl-2-quinolinamine

4-methyl-N-phenyl-2-quinolinamine

Cat. No. B5341190
M. Wt: 234.29 g/mol
InChI Key: JYLUOGCGSAIZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-phenyl-2-quinolinamine is a chemical compound that belongs to the class of quinoline derivatives. It is commonly used in scientific research for its various biochemical and physiological effects.

Scientific Research Applications

Antileishmanial Activity

4-Methyl-N-phenyl-2-quinolinamine derivatives, specifically the 8-quinolinamine class, have been found to be effective against Leishmania donovani infections, a parasite responsible for the disease leishmaniasis. This finding was highlighted in a study where the antileishmanial activity of various 8-quinolinamine analogs was explored, leading to the identification of specific derivatives with increased potency (Johnson & Werbel, 1983).

Antimicrobial Agents

8-Quinolinamines and their derivatives have shown significant potential as antimicrobial agents. For example, a study synthesized new series of 4-(substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-4H-1,2,4-triazole-3-thiol and related compounds, which exhibited notable in vitro antimicrobial activity. This activity was observed against various bacterial and fungal strains, highlighting the broad-spectrum antimicrobial potential of these compounds (Sharma et al., 2008).

Anticancer Potential

Some this compound derivatives have been identified as potential anticancer agents. A study described the discovery of a nanomolar inhibitor of the human murine double minute 2 (MDM2)-p53 interaction, a critical pathway in cancer cell survival. The identified compound, a novel inhibitor from the quinolinol class, showed promise as a non-peptide inhibitor of the MDM2-p53 interaction, suggesting its potential in cancer therapy (Lu et al., 2006).

Antimalarial Activity

Research has also indicated the efficacy of 8-quinolinamine derivatives in treating malaria. One study reported the synthesis of N8-(4-amino-1-methylbutyl)-5-alkoxy-4-ethyl-6-methoxy-8-quinolinamines and their pro prodrug analogues, which showed significant antimalarial activities, surpassing that of the standard drug chloroquine in both in vitro and in vivo models (Vangapandu et al., 2003).

Neuroprotective Properties

Quinolinate, a neurotoxin, can be used to model neurodegenerative diseases. A study involving quinolinate-induced neurodegeneration in rats highlighted the protective effect of magnesium against such damage. This research suggests the potential use of this compound derivatives in exploring neuroprotective strategies (Wolf et al., 1990).

Photophysical Applications

This compound derivatives have shown interesting photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs). Research indicates that these compounds can exhibit luminescence in specific conditions, which is a valuable property for the development of OLED materials (O'donoghue et al., 2004).

properties

IUPAC Name

4-methyl-N-phenylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-12-11-16(17-13-7-3-2-4-8-13)18-15-10-6-5-9-14(12)15/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLUOGCGSAIZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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